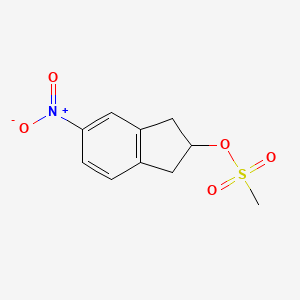

5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate

Descripción general

Descripción

5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate is a chemical compound with the molecular formula C10H11NO5S and a molecular weight of 257.27 g/mol

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with similar compounds , it is likely that this compound affects multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

One study suggests that a similar compound could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate typically involves the nitration of 2,3-dihydro-1H-indene followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the indene ring. The resulting 5-nitro-2,3-dihydro-1H-indene is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to form the methanesulfonate ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methanesulfonate group can be substituted with other nucleophiles such as amines or alcohols under basic conditions

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Amines or alcohols, base (e.g., sodium hydroxide or potassium carbonate).

Major Products Formed

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate has been utilized in the design and synthesis of novel retinoic acid receptor α (RARα) agonists. These agonists play a crucial role in cell proliferation and differentiation, which are vital processes in cancer research.

Methods of Application :

- Receptor binding assays.

- Cell proliferation and differentiation assays.

Results : Studies indicated that several synthesized compounds exhibited moderate RARα binding activity and potent antiproliferative properties, suggesting their potential as therapeutic agents against cancer .

Neuropharmacology

The compound's derivatives have been studied for their anticholinesterase activity, which is relevant in treating neurodegenerative diseases like Alzheimer’s disease.

Methods of Application :

- Enzyme inhibition assays to evaluate the inhibition of acetylcholinesterase.

Results : Some derivatives demonstrated significant inhibition of acetylcholinesterase, indicating therapeutic potential in neurodegenerative disorders .

Case Studies

- RARα Agonists Development : Research conducted on various derivatives showed promising results where compounds were synthesized that exhibited enhanced binding affinity to RARα compared to existing drugs. These findings were published in peer-reviewed journals highlighting the compound's significance in cancer therapy .

- Neurodegenerative Disease Research : A study focused on evaluating the anticholinesterase activity of several derivatives derived from this compound showed that some had comparable effects to established treatments for Alzheimer’s disease, thus paving the way for future drug development .

Comparación Con Compuestos Similares

Similar Compounds

5-nitro-2,3-dihydro-1H-indene: Lacks the methanesulfonate group but shares the nitro group and indene core structure.

2,3-dihydro-1H-inden-2-yl methanesulfonate: Lacks the nitro group but contains the methanesulfonate ester.

Uniqueness

5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate is unique due to the presence of both the nitro and methanesulfonate groups, which confer distinct chemical reactivity and potential biological activities .

Actividad Biológica

5-Nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate is a compound notable for its diverse biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₁H₁₃N₃O₄S, with a molecular weight of 257.27 g/mol. The compound features a nitro group and a methanesulfonate moiety attached to a dihydroindene structure, making it a versatile intermediate in organic synthesis.

Synthesis Methods

The synthesis typically involves:

- Electrophilic Aromatic Substitution : The introduction of the nitro group onto the dihydroindene framework.

- Methanesulfonation : The addition of the methanesulfonate group to enhance solubility and reactivity.

The biological activity of this compound has been explored in various contexts:

- Retinoic Acid Receptor Agonists : It has been utilized in designing novel RARα agonists which play crucial roles in cell proliferation and differentiation, particularly in cancer research. Binding assays indicate moderate RARα binding activity coupled with potent antiproliferative effects .

- Anticholinesterase Activity : As a derivative of indole, this compound shows potential inhibitory effects against acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s .

- Antitumor Properties : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent .

Case Studies

Several studies highlight the biological efficacy of this compound:

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Nitro-2,3-dihydro-1H-indene | C₉H₇N₃O₂ | Lacks the methanesulfonate group; primarily studied for aromatic properties. |

| 5-Nitroindole | C₉H₈N₂O₂ | Known for diverse biological activities including antimicrobial effects. |

| Methanesulfonic acid derivative of indole | Varies | Similar sulfonate group but different core structure; used in various synthetic applications. |

The combination of both nitro and sulfonate functionalities on a dihydroindene framework enhances its reactivity and potential biological interactions compared to similar compounds.

Propiedades

IUPAC Name |

(5-nitro-2,3-dihydro-1H-inden-2-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S/c1-17(14,15)16-10-5-7-2-3-9(11(12)13)4-8(7)6-10/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESFJIFKSPHQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.